1-Amino-4,4-dimethylpentan-3-one

Catalog No.
S13021134
CAS No.
652972-05-9
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4,4-dimethylpentan-3-one

CAS Number

652972-05-9

Product Name

1-Amino-4,4-dimethylpentan-3-one

IUPAC Name

1-amino-4,4-dimethylpentan-3-one

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-7(2,3)6(9)4-5-8/h4-5,8H2,1-3H3

InChI Key

VDSWRDPQLLLXIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCN

1-Amino-4,4-dimethylpentan-3-one is an organic compound characterized by its structure, which includes an amino group and a ketone functional group. Its molecular formula is C8H17NC_8H_{17}N and it has a molecular weight of approximately 129.23 g/mol. The compound features a branched alkyl chain, making it a member of the amine family. Its structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives, which may have different biological activities or properties .
  • Reduction: Reduction reactions can convert the ketone group into an alcohol group, altering its reactivity and potential applications .
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, allowing for the synthesis of more complex molecules .

These reactions highlight the versatility of 1-amino-4,4-dimethylpentan-3-one in chemical synthesis.

Research indicates that 1-amino-4,4-dimethylpentan-3-one exhibits significant biological activity. It has been studied for its interactions with various biomolecules and its potential therapeutic applications. For instance, compounds with similar structures have shown promise in activating specific protein pathways involved in cancer treatment and inflammation reduction . The mechanism of action typically involves the formation of hydrogen bonds through the amino group and nucleophilic addition via the ketone group, influencing various biochemical pathways .

Several methods exist for synthesizing 1-amino-4,4-dimethylpentan-3-one:

  • Reaction with Ammonia: A common method involves reacting 4,4-dimethylpentan-3-one with ammonia or an amine under controlled conditions. This process often requires a catalyst and elevated temperatures to facilitate the reaction .
  • Industrial Production: In industrial settings, large-scale reactors combine reactants under controlled conditions, often incorporating steps like distillation and purification to achieve high purity levels .

These synthesis methods are crucial for producing the compound for research and industrial applications.

1-Amino-4,4-dimethylpentan-3-one has diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic effects, particularly in oncology and inflammation-related conditions .
  • Industrial Use: Employed in manufacturing various chemicals and materials due to its reactivity and functional groups .

The compound's unique structure allows it to play significant roles in these applications.

Studies on 1-amino-4,4-dimethylpentan-3-one's interactions with biomolecules reveal its potential as a modulator of biological pathways. For example, research has indicated that similar compounds can activate specific signaling proteins that regulate cell proliferation and survival in cancer cells . Understanding these interactions is essential for exploring new therapeutic avenues.

Several compounds share structural similarities with 1-amino-4,4-dimethylpentan-3-one. Here are some notable examples:

Compound NameStructureKey Features
1-Amino-4-methylpentan-3-oneStructureSimilar amine functionality; less steric hindrance.
2-Amino-4,4-dimethylpentan-3-oneStructureDifferent position of amino group; varied reactivity.
3-Amino-4,4-dimethylpentan-2-oneStructureStructural isomer; altered biological activity profile.

Uniqueness: The unique branching at the carbon chain of 1-amino-4,4-dimethylpentan-3-one contributes to its distinct chemical properties compared to these similar compounds. This structural feature may influence its reactivity patterns and biological interactions.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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